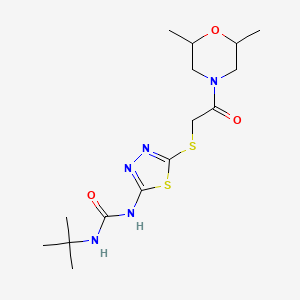

1-(Tert-butyl)-3-(5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea

Description

1-(Tert-butyl)-3-(5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group, a urea linkage, and a thioether bridge connected to a 2,6-dimethylmorpholino-2-oxoethyl moiety. This structure combines key pharmacophoric elements:

- 1,3,4-Thiadiazole ring: Known for its electron-deficient nature, enabling π-π interactions with biological targets .

- Tert-butyl group: Enhances lipophilicity and metabolic stability .

- Morpholino substituent: A six-membered amine ring that improves solubility and hydrogen-bonding capacity .

- Urea linkage: Facilitates hydrogen bonding, critical for target engagement .

The compound’s design aligns with strategies for optimizing kinase inhibitors or antimicrobial agents, though its specific biological targets remain uncharacterized in the provided evidence. Its synthesis likely involves nucleophilic substitution or coupling reactions, similar to methods described for morpholine-containing analogs .

Properties

IUPAC Name |

1-tert-butyl-3-[5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O3S2/c1-9-6-20(7-10(2)23-9)11(21)8-24-14-19-18-13(25-14)16-12(22)17-15(3,4)5/h9-10H,6-8H2,1-5H3,(H2,16,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWQCGQTYKJZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(Tert-butyl)-3-(5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

This compound features a thiadiazole ring , which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. Thiadiazoles are recognized for their lipophilicity and ability to cross cellular membranes effectively due to the presence of sulfur atoms, which enhance their bioavailability . The synthesis typically involves the reaction of thiadiazole derivatives with various functional groups to create the desired urea structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 1-(Tert-butyl)-3-(5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea have demonstrated significant anti-proliferative effects against various cancer cell lines:

- IC50 Values : Certain derivatives exhibit IC50 values as low as 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of treatment .

- Mechanism : These compounds often induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival .

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties:

- Broad Spectrum : They exhibit activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown that certain thiadiazole compounds can inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa .

- Urease Inhibition : Some thiadiazole derivatives have been identified as potent urease inhibitors, which can be beneficial in treating conditions like urinary tract infections . The most potent compounds in studies have shown IC50 values in the low micromolar range (e.g., 0.87 µM) .

Structure-Activity Relationships (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural modifications:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 6a | Unsubstituted | 0.87 | Urease Inhibition |

| Compound 2g | Sulfonyl group | 2.44 | Anticancer (LoVo) |

| Compound H | Fluorine substitution | 8.32 | Urease Inhibition |

This table summarizes key findings regarding the structure-activity relationships observed in various studies. The presence of specific functional groups can enhance or diminish biological activity.

Case Studies

- Anticancer Evaluation : A study evaluated a series of thiadiazole derivatives for their anticancer effects. Compounds with additional aromatic rings showed improved efficacy against LoVo and MCF-7 cell lines compared to simpler structures .

- Antimicrobial Testing : Another research focused on the antimicrobial properties of thiadiazole derivatives against multiple bacterial strains. The results indicated that modifications at the thiadiazole position significantly affected antibacterial potency .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(Tert-butyl)-3-(5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea can be achieved through various methods involving multi-step reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography are typically employed to confirm the compound's structure and purity.

Drug Development

The compound's structural complexity positions it as a candidate for pharmaceutical research. Investigations focus on its bioactivity against specific diseases or biological pathways. Research has indicated that similar thiadiazole compounds exhibit significant antimicrobial and anticancer properties .

Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit potent anticancer effects. For instance, derivatives of thiadiazoles have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Urease Inhibition

Another area of interest is the potential of 1-(Tert-butyl)-3-(5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)urea as a urease inhibitor. Urease inhibitors are crucial in treating conditions related to kidney stones and other metabolic disorders. The compound's ability to inhibit urease has been highlighted in various studies focusing on enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structural and functional differences between the target compound and key analogs from the evidence:

Key Comparative Insights

Substituent Impact on Bioactivity: The benzyl thiol group in analogs confers anticonvulsant activity (ED50 < 3 μmol/kg), suggesting that electron-withdrawing groups (e.g., Cl, F) enhance potency . The target compound’s morpholino-thioether group may reduce toxicity compared to halogenated aromatics while maintaining target affinity.

Morpholino vs. Piperidinyl: Morpholino’s oxygen atoms improve aqueous solubility (cLogP reduced by ~1 unit) compared to piperidinyl analogs, critical for oral bioavailability .

Synthetic Accessibility :

- The target compound’s synthesis likely mirrors ’s methods, where morpholine reacts with thiadiazole intermediates via nucleophilic substitution (yields >80% reported) . In contrast, triazole-containing analogs () require epoxide-opening steps with lower yields (~56–70%) .

Research Findings and Implications

- Anticonvulsant Potential: The target compound’s thioether and urea motifs align with ’s active analogs, suggesting possible efficacy in seizure models. However, substitution of halogenated aromatics with morpholino may alter pharmacokinetics .

- Kinase Inhibition: The morpholino group is common in kinase inhibitors (e.g., PI3K/mTOR), suggesting unexplored therapeutic avenues .

Data Tables

Table 1: Comparative Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing urea derivatives containing 1,3,4-thiadiazol-2-yl groups, and what factors influence the choice of reaction conditions?

- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 5-mercapto-1,3,4-thiadiazole derivatives) react with electrophilic partners (e.g., 2-(2,6-dimethylmorpholino)-2-oxoethyl halides) in polar aprotic solvents like acetonitrile or THF. Bases such as K₂CO₃ or triethylamine are used to deprotonate thiols and neutralize byproducts . Solvent choice depends on solubility of intermediates, while temperature (reflux vs. RT) balances reaction rate and side-product formation .

Q. How are spectroscopic techniques (NMR, IR, MS) utilized to confirm the structure of this compound?

- Answer :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.3 ppm for ¹H; ~30 ppm for ¹³C) and morpholine protons (δ ~3.5–4.0 ppm). Thiadiazole ring protons appear deshielded (δ ~8–9 ppm) .

- IR : Stretching vibrations for urea (N–H ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and thiadiazole (C=N ~1600 cm⁻¹) confirm functional groups .

- MS : High-resolution ESI-MS validates molecular weight, with fragmentation patterns identifying the thioether linkage and morpholine moiety .

Advanced Research Questions

Q. What strategies are effective in optimizing the yield of the thioether linkage formation during synthesis?

- Answer :

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) or phase-transfer agents improve coupling efficiency between thiols and alkyl halides .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of thiolate ions.

- Reaction Monitoring : TLC or in-situ IR tracks intermediate consumption. For example, disappearance of the –SH stretch (2550 cm⁻¹) indicates completion .

- Statistical Modeling : Design of Experiments (DoE) can optimize variables (temperature, stoichiometry) to maximize yield .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives?

- Answer :

- Multi-Technique Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, HSQC correlates ¹H and ¹³C shifts for ambiguous thiadiazole protons .

- X-ray Crystallography : Definitive structural confirmation via single-crystal diffraction resolves ambiguities in regiochemistry (e.g., thiadiazole substitution pattern) .

- Computational Chemistry : DFT calculations predict NMR/IR spectra for comparison with experimental data, identifying potential tautomers or conformational isomers .

Q. What methodologies are used to analyze the compound’s stability under varying experimental conditions?

- Answer :

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen/air atmospheres.

- HPLC Stability Studies : Monitor degradation products in solutions (e.g., DMSO, PBS) under light/heat exposure.

- pH-Dependent Stability : Use UV-Vis spectroscopy to track hydrolysis of the urea or thioether group in buffered solutions (pH 1–13) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Answer :

- Purity Verification : Re-analyze compound purity via HPLC (>95%) to rule out impurities as confounding factors .

- Assay Conditions : Compare solvent systems (e.g., DMSO concentration) and cell lines used. For example, DMSO >0.1% can artifactually modulate enzyme activity .

- Structural Reanalysis : Confirm batch-to-batch consistency via ¹H NMR and X-ray crystallography to ensure no synthetic drift .

Experimental Design Considerations

Q. What are critical parameters for designing a structure-activity relationship (SAR) study for this compound?

- Answer :

- Variable Substituents : Modify tert-butyl group (e.g., cyclohexyl, isopropyl) and morpholine ring (e.g., piperidine, thiomorpholine) to assess steric/electronic effects.

- Control Groups : Include unsubstituted urea and thiadiazole analogs to isolate contributions of each moiety.

- In Vitro Models : Use standardized enzyme inhibition assays (e.g., kinase panels) with IC₅₀ determinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.